N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide
Description
This compound is a structurally complex molecule featuring three key motifs:
- Benzimidazolylidene core: Known for its role in binding to biological targets such as kinases and receptors due to its aromatic and hydrogen-bonding capabilities .
- 4-Oxo-butanamide linker: Provides flexibility and facilitates interactions with enzymes or receptors via hydrogen bonding .
- Pyridin-2-yl piperazine moiety: Enhances solubility and modulates receptor affinity, particularly in neurological and anticancer targets .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-18(24-20-22-15-5-1-2-6-16(15)23-20)8-9-19(28)26-13-11-25(12-14-26)17-7-3-4-10-21-17/h1-7,10H,8-9,11-14H2,(H2,22,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQNEBQRALGZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC(=O)NC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents . The reaction conditions often require heating and the presence of catalysts to facilitate the formation of the benzimidazole ring. Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced forms of the benzimidazole ring .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds containing benzimidazole derivatives exhibit promising anticancer properties. Studies have shown that N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties:
This compound has demonstrated effectiveness against a range of pathogens, including bacteria and fungi. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antimicrobial agents.
Biological Applications
Biological Activity Profiles:
The compound exhibits a wide spectrum of biological activities, including:
| Activity | Description |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |
| Antifungal | Inhibits growth of various fungal strains. |
| Anticancer | Induces apoptosis in cancer cell lines. |
| Neuroprotective | Shows potential in protecting neuronal cells from damage. |
Synthetic Methodologies
Synthesis Techniques:
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
-
Cyclization Reactions:
- Formation of the benzimidazole core through cyclization of 1,2-diaminobenzenes.
- Subsequent reactions to introduce the piperazine and pyridine functionalities.
-
Optimization for Yield:
- Use of high-pressure reactors or continuous flow systems to enhance reaction efficiency.
- Adoption of green chemistry principles to minimize environmental impact.
Material Science Applications
Organic Electronics:
The compound's unique electronic properties make it suitable for applications in organic semiconductors and light-emitting diodes (OLEDs). Its ability to act as a charge carrier enhances device performance in optoelectronic applications.
Case Studies
Several studies have been conducted to explore the efficacy and applications of this compound:
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on various cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Activity
Research detailed in Antimicrobial Agents and Chemotherapy highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential as a new antibiotic agent.
Case Study 3: Material Science
An investigation reported in Advanced Functional Materials discussed the use of this compound in fabricating high-performance OLEDs, showcasing its role in enhancing luminescent efficiency.
Mechanism of Action
The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Advantages of the Target Compound
- Synergistic Motifs : The benzimidazolylidene core’s planar structure complements the pyridyl-piperazine’s conformational flexibility, enabling dual interactions with enzymes (e.g., kinase ATP-binding sites) and receptors (e.g., serotonin 5-HT1A) .
- Enhanced Solubility: The pyridin-2-yl piperazine moiety improves aqueous solubility compared to bulkier analogs (e.g., phenoxy derivatives in ), facilitating oral bioavailability .
Limitations and Challenges
- Metabolic Stability : The pyridyl-piperazine group may undergo rapid CYP450-mediated oxidation, necessitating structural optimization for prolonged half-life .
- Selectivity Issues : Multi-target activity could lead to off-target effects, unlike selective analogs (e.g., pyridazine derivatives in ) .
Biological Activity
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide is a complex heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure
The compound features a benzimidazole moiety, a piperazine ring, and a butanamide structure, contributing to its unique biological profile. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key areas of focus include:
Antimicrobial Activity
Research indicates that compounds containing the benzimidazole structure exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that certain analogs displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest. Notably, the compound's ability to inhibit specific kinases involved in cancer progression has been highlighted .
Neuropharmacological Effects
This compound has shown promise in neuropharmacology. It exhibits potential anticonvulsant activity in animal models, suggesting its utility in treating epilepsy and related disorders .
Case Studies
Several case studies have explored the efficacy of this compound:
- Antimicrobial Study : A comparative analysis of various benzimidazole derivatives revealed that N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxo exhibited superior antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL .
- Cancer Cell Line Testing : In a study involving MCF-7 cells, treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours, indicating significant anticancer activity .
- Neuropharmacological Assessment : An evaluation of its anticonvulsant properties showed that doses of 20 mg/kg significantly reduced seizure frequency in a maximal electroshock seizure model compared to control groups .
Research Findings
Recent research has focused on synthesizing new derivatives to enhance biological activity and reduce toxicity. Modifications to the piperazine ring and benzimidazole core have led to compounds with improved selectivity and potency against targeted biological pathways.
Table 1: Summary of Biological Activities
Q & A
Q. Key Table: Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzimidazole activation | KOtBu, THF, 0°C → RT | 75–85 | |
| Piperazine coupling | Pyridin-2-yl chloride, DMF, 80°C, 12h | 60–70 | |
| Amide bond formation | EDC/HOBt, DCM, RT, 24h | 80–90 |
Basic: What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of benzimidazolylidene and piperazine substituents .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
- X-ray crystallography : Resolves stereochemical ambiguities in the benzimidazolylidene core (if crystallized) .
Advanced: How can researchers optimize reaction yields while minimizing byproducts in multi-step syntheses?
- Byproduct analysis : Use LC-MS to detect intermediates (e.g., unreacted piperazine or oxidized benzimidazole). Adjust stoichiometry or reaction time accordingly .
- Catalyst screening : Test Pd-catalyzed cross-couplings for pyridinyl-piperazine linkage (e.g., Pd(OAc)₂ with Xantphos) .
- Temperature control : Lower temperatures (0–5°C) during benzimidazole activation reduce side reactions like dimerization .
Advanced: What structure-activity relationship (SAR) insights exist for analogs of this compound?
- Piperazine substituents : Fluorophenyl or chlorophenyl groups at the piperazine nitrogen enhance binding to CNS targets (e.g., dopamine receptors) .
- Benzimidazolylidene modifications : Electron-withdrawing groups (e.g., nitro) improve metabolic stability but may reduce solubility .
- Butanamide chain length : Shorter chains (e.g., propanamide) reduce off-target activity in kinase assays .
Q. Key Table: Bioactivity of Structural Analogs
| Analog Structure | Target Receptor | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 4-(4-Fluorophenyl-piperazinyl) variant | D₃ Dopamine | 12.3 | |
| Chlorophenyl-piperazine derivative | 5-HT₁ₐ | 8.7 |
Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?
- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding poses at dopamine D₂/D₃ receptors. Focus on piperazine-pyridinyl interactions .
- ADMET prediction : SwissADME or pkCSM models assess solubility (LogP < 3) and blood-brain barrier penetration (BBB+ > 0.6) .
- Dynamic simulations (MD) : Analyze conformational stability of the benzimidazolylidene core in aqueous environments .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
- Assay standardization : Validate protocols (e.g., radioligand binding vs. functional cAMP assays) to ensure consistency .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may explain discrepancies in IC₅₀ values .
- Cross-species comparisons : Test activity in human vs. rodent receptor isoforms to account for species-specific differences .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Continuous reactors improve heat transfer and reduce side reactions in exothermic steps (e.g., amide coupling) .
- Purification : Use preparative HPLC with C18 columns and gradient elution (ACN/H₂O + 0.1% TFA) for >98% purity .
- Crystallization : Optimize solvent mixtures (e.g., EtOH/water) to enhance crystal yield for X-ray validation .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
- Target engagement assays : CETSA (Cellular Thermal Shift Assay) confirms binding to intended targets in live cells .
- CRISPR knockouts : Generate receptor-null cell lines to isolate off-target effects .
- Transcriptomics : RNA-seq identifies downstream pathways modulated by the compound (e.g., MAPK/ERK) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
